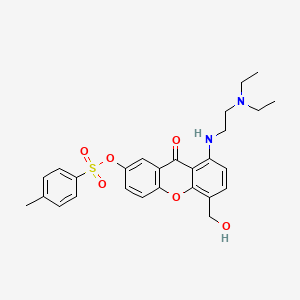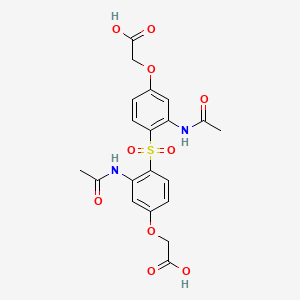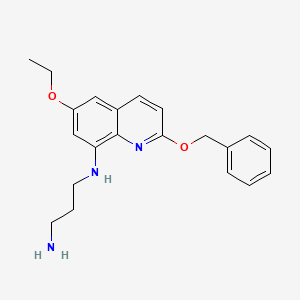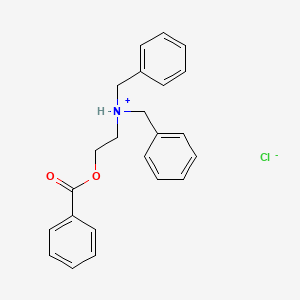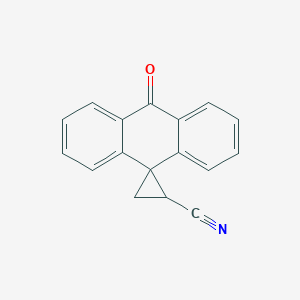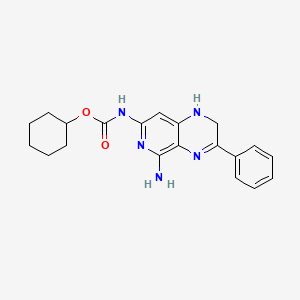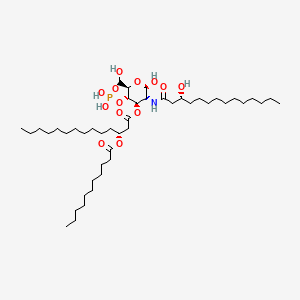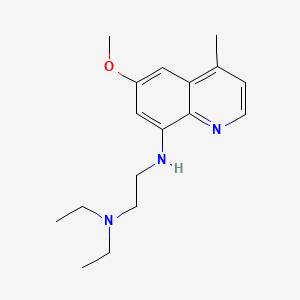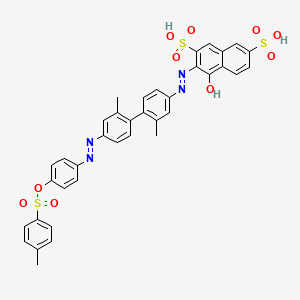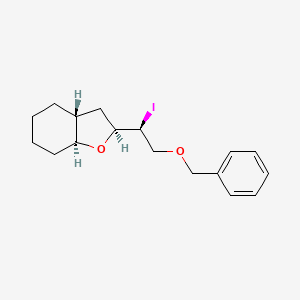
7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” is a complex organic compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazepine ring through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions may occur at specific positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the development of advanced materials with specific properties.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxazepines: Compounds with similar structural features but different substituents.
Hydroxyoxazepines: Compounds with hydroxyl groups at different positions.
Uniqueness
“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” is unique due to its specific substitution pattern and the presence of both methyl and hydroxyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
140413-01-0 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
8-hydroxy-2,5-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13NO3/c1-9-3-5-12-14(7-9)19-13-6-4-10(17)8-11(13)15(18)16(12)2/h3-8,17H,1-2H3 |
InChI Key |
DAQWPIAFUKEARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
